3-Nitro-4-propylbenzoic acid
Overview
Description
3-Nitro-4-propylbenzoic acid is an organic compound with the molecular formula C10H11NO4 It is an aromatic compound characterized by a nitro group (-NO2) and a propyl group (-C3H7) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-propylbenzoic acid typically involves the nitration of 4-propylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve efficient nitration while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-propylbenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can direct incoming electrophiles to specific positions on the ring.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Reduction: 3-Amino-4-propylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-Nitro-4-propylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-propylbenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the propyl group.
4-Nitrobenzoic acid: Nitro group positioned differently on the aromatic ring.
4-Propylbenzoic acid: Lacks the nitro group.
Uniqueness
3-Nitro-4-propylbenzoic acid is unique due to the presence of both a nitro group and a propyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-nitro-4-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWLPVXYJGNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.